(-)-GSK598809 - 863680-45-9

(-)-GSK598809

Catalog Number: EVT-8218047
CAS Number: 863680-45-9
Molecular Formula: C22H23F4N5OS
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound was developed by GlaxoSmithKline, a global healthcare company that focuses on pharmaceuticals, vaccines, and consumer health products. The research surrounding (-)-GSK598809 was aimed at creating a more effective treatment option with fewer side effects compared to existing SSRIs.

Classification

(-)-GSK598809 is classified as a pharmaceutical agent under the category of psychoactive drugs. It specifically targets serotonin transporters, making it a candidate for the treatment of major depressive disorder and generalized anxiety disorder.

Synthesis Analysis

Methods

The synthesis of (-)-GSK598809 involves several key steps that utilize various organic chemistry techniques. The initial phase typically includes:

  1. Formation of the Core Structure: The synthesis begins with the construction of the core bicyclic structure, which is central to the compound's activity.
  2. Functionalization: This step involves introducing functional groups that enhance the pharmacological properties of the compound.
  3. Resolution: Given that (-)-GSK598809 is an enantiomer, resolution techniques are employed to isolate the desired stereoisomer from its racemic mixture.

Technical Details

The synthetic pathway often employs methods such as:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials.
  • Asymmetric Synthesis: Techniques that favor the formation of one enantiomer over another through specific catalysts or reaction conditions.
Molecular Structure Analysis

Structure

The molecular structure of (-)-GSK598809 can be represented by its chemical formula C17H20N2C_{17}H_{20}N_2 and its molecular weight of approximately 268.36 g/mol. The structure features a complex arrangement of rings and functional groups that are crucial for its biological activity.

Data

  • Molecular Formula: C17H20N2C_{17}H_{20}N_2
  • Molecular Weight: 268.36 g/mol
  • Stereochemistry: The compound exhibits specific stereochemical configurations that contribute to its selectivity and efficacy as an SSRI.
Chemical Reactions Analysis

Reactions

(-)-GSK598809 undergoes several chemical reactions during its synthesis and metabolism:

  1. Nucleophilic Substitution Reactions: These reactions are critical in forming key bonds within the molecular structure.
  2. Hydrolysis: In biological systems, hydrolysis may occur, leading to the breakdown of the compound into less active metabolites.

Technical Details

The reactivity of (-)-GSK598809 is influenced by its functional groups, which can participate in various chemical transformations under physiological conditions, potentially affecting its pharmacokinetics.

Mechanism of Action

Process

The mechanism by which (-)-GSK598809 exerts its effects involves:

  • Inhibition of Serotonin Transporters: By binding to these transporters, the compound prevents the reuptake of serotonin in the synaptic cleft, increasing its availability for receptor binding.
  • Modulation of Neurotransmitter Systems: This action not only enhances serotonin levels but may also influence other neurotransmitter systems involved in mood regulation.

Data

Research indicates that compounds like (-)-GSK598809 can lead to significant improvements in mood-related symptoms, with efficacy observed in clinical trials focusing on depression and anxiety disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

Applications

Scientific Uses

(-)-GSK598809 has been primarily investigated for its potential applications in:

  • Psychiatric Disorders: As a treatment option for major depressive disorder and generalized anxiety disorder.
  • Pharmacological Research: Used in studies aimed at understanding serotonin modulation and its effects on mood regulation.
Molecular Pharmacology of (-)-GSK598809 as a Dopamine D3 Receptor Antagonist

Structural Basis of D3 Receptor Selectivity

The high sequence homology (~78% transmembrane identity) between dopamine D3 and D2 receptors poses a significant challenge for developing subtype-selective antagonists. (-)-GSK598809, a potent and selective D3 antagonist, achieves its selectivity through nuanced interactions within distinct structural domains of the D3 receptor.

Orthosteric Binding Site Interactions in Dopamine Receptor Homology

The orthosteric binding site (OBS) is the primary docking region for endogenous dopamine and synthetic ligands. (-)-GSK598809 engages conserved and divergent residues within the OBS to confer D3 selectivity:

  • Salt Bridge with Aspartate 110³.³²: The basic nitrogen of (-)-GSK598809 forms a critical ionic bond with Asp110³.³² in transmembrane helix 3 (TM3) of the D3 receptor. This interaction mirrors endogenous dopamine binding and is conserved in D2 receptors (Asp114³.³²) [1] [6]. Mutagenesis studies confirm that Asp110³.³²Ala abolishes binding, underlining its indispensability [4].
  • Hydrophobic Pocket Interactions: The 4-methyloxazole-phenyl group of (-)-GSK598809 occupies a hydrophobic subpocket formed by helices TM3, TM5, and TM6. Key residues include Val189⁵.³⁹ and Phe345⁶.⁵¹. Substitution of Val189⁵.³⁹ with bulkier isoleucine (as in D2R: Ile184⁵.³⁹) reduces ligand affinity by 4-fold due to steric clashes, demonstrating how conserved topology accommodates selective recognition [1] [6].
  • Aromatic Stacking: The trifluoromethylphenyl group stabilizes binding via π-π stacking with Phe346⁶.⁵² in TM6—a residue conserved in both D3 and D2 receptors [4] [6].

Table 1: Key Orthosteric Binding Site Interactions of (-)-GSK598809

ReceptorResidue (Ballesteros-Weinstein #)Role in (-)-GSK598809 BindingEffect of Mutation
D3 ReceptorAsp110³.³²Salt bridge with basic nitrogen>100-fold affinity loss
D3 ReceptorVal189⁵.³⁹Hydrophobic pocket stabilization4-fold affinity loss (Val→Ile)
D3 ReceptorPhe346⁶.⁵²Aromatic stackingMinimal change
D2 ReceptorAsp114³.³²Salt bridge conservedSimilar affinity loss
D2 ReceptorIle184⁵.³⁹Steric clash with ligandHigher basal affinity

Role of Secondary Binding Pocket in Subtype Discrimination

Beyond the OBS, (-)-GSK598809 engages a secondary binding pocket (SBP) formed by extracellular loop 2 (ECL2) and extracellular regions of TM1, TM2, and TM7. This region exhibits greater divergence between D3 and D2 receptors:

  • ECL2 Flexibility: The D3 receptor’s ECL2 is longer and more flexible than D2’s, enabling (-)-GSK598809’s extended triazolyl-sulfanyl linker to access a hydrophobic SBP subdomain. Residues Cys181ᴱᶜˡ² and Tyr365⁷.³⁵ form van der Waals contacts with the ligand’s triazole ring [4] [6].
  • Cryptic Pocket Formation: Molecular dynamics simulations reveal that (-)-GSK598809 binding induces conformational rearrangement of Phe346⁶.⁵² in TM6, creating a cryptic pocket not observed in apo-structures. This "induced-fit" mechanism is unique to D3R due to its distinct ECL2-TM6 dynamics [4].
  • Electrostatic Contributions: Glutamate 90².⁶⁵ (TM2) forms a hydrogen bond with the oxazole nitrogen of (-)-GSK598809. This residue is conserved in D2R (Glu95².⁶⁵), but mutation studies show E90².⁶⁵Gln reduces D3 affinity 8-fold versus only 2-fold in D2R, suggesting tighter steric complementarity in the D3 SBP [4] [6].

Table 2: Secondary Binding Pocket Interactions Driving Selectivity

Structural ElementD3 Receptor ResidueD2 Receptor EquivalentRole in (-)-GSK598809 Selectivity
Extracellular Loop 2Cys181ᴱᶜˡ²Ala187ᴱᶜˡ²Van der Waals contact with triazole ring
Transmembrane Helix 7Tyr365⁷.³⁵Phe371⁷.³⁵Hydrophobic stabilization of biaryl system
Transmembrane Helix 2Glu90².⁶⁵Glu95².⁶⁵H-bond with oxazole; tighter D3 fit
Transmembrane Helix 6Phe346⁶.⁵²Phe352⁶.⁵²Conformational shift creates cryptic pocket

Comparative Analysis of Transmembrane Domain Interactions: D3 Receptor vs D2 Receptor

The transmembrane domains of D3 and D2 receptors exhibit subtle but critical differences governing (-)-GSK598809 selectivity:

  • Divergent Residues in TM1 and TM7: Tyrosine 36¹.³⁹ in D3R TM1 (histidine in D2R) forms a hydrogen bond network with the ligand’s fluorophenyl group. Mutation Y36¹.³⁹His reduces D3 affinity by 13-fold but minimally affects D2 binding, highlighting its role in subtype discrimination [4] [6].
  • Role of Extracellular Loop 1 (ECL1): Val95ᴱᶜˡ¹ in D3R creates a sterically permissive environment for the ligand’s trifluoromethyl group. D2R’s bulkier Ile101ᴱᶜˡ¹ sterically hinders optimal positioning, contributing to 50-fold lower affinity [1] [6].
  • Allosteric Modulation via TM5: Ile183ᴱᶜˡ² in D3R (Leu189ᴱᶜˡ² in D2R) influences the orientation of TM5 residues Val189⁵.³⁹ and His349⁶.⁵⁵. This "allosteric relay" fine-tunes the OBS geometry to favor (-)-GSK598809 binding in D3R over D2R [4].

Table 3: Transmembrane Domain Differences Impacting Affinity

DomainD3 Receptor ResidueD2 Receptor ResidueFunctional Consequence
Transmembrane Helix 1Tyr36¹.³⁹His42¹.³⁹H-bond loss reduces D3 affinity 13-fold
Extracellular Loop 1Val95ᴱᶜˡ¹Ile101ᴱᶜˡ¹Steric clash in D2R reduces ligand access
Extracellular Loop 2Ile183ᴱᶜˡ²Leu189ᴱᶜˡ²Alters TM5 orientation; indirect OBS effect
Transmembrane Helix 5Val189⁵.³⁹Ile184⁵.³⁹Bulkier D2R residue disrupts hydrophobic fit

The integrated data demonstrate that (-)-GSK598809’s D3 selectivity arises from multisite optimization: conserved OBS interactions (e.g., Asp110³.³² salt bridge) ensure high affinity, while divergent ECL2/SBP interactions and transmembrane domain steric factors exploit structural variations to achieve >100-fold selectivity over D2 receptors. This molecular blueprint provides a foundation for designing next-generation D3-selective therapeutics.

Properties

CAS Number

863680-45-9

Product Name

(-)-GSK598809

IUPAC Name

5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole

Molecular Formula

C22H23F4N5OS

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C22H23F4N5OS/c1-13-18(32-12-27-13)19-28-29-20(30(19)2)33-7-3-6-31-10-15-9-21(15,11-31)16-5-4-14(8-17(16)23)22(24,25)26/h4-5,8,12,15H,3,6-7,9-11H2,1-2H3/t15-,21-/m0/s1

InChI Key

ZKRWPAYTJMRKLJ-BTYIYWSLSA-N

SMILES

CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3CC4CC4(C3)C5=C(C=C(C=C5)C(F)(F)F)F

Canonical SMILES

CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3CC4CC4(C3)C5=C(C=C(C=C5)C(F)(F)F)F

Isomeric SMILES

CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.